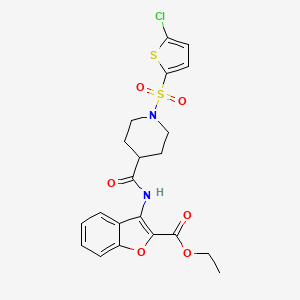

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

Beschreibung

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a synthetic small molecule featuring a benzofuran core substituted with a piperidine-4-carboxamide moiety and a 5-chlorothiophene sulfonyl group. Crystallographic tools like SHELXL and visualization software such as ORTEP-3 are often employed to resolve its three-dimensional conformation and intermolecular interactions .

Eigenschaften

IUPAC Name |

ethyl 3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O6S2/c1-2-29-21(26)19-18(14-5-3-4-6-15(14)30-19)23-20(25)13-9-11-24(12-10-13)32(27,28)17-8-7-16(22)31-17/h3-8,13H,2,9-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDNGUYDYSEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Refinement and Crystallographic Parameters

The refinement of this compound using SHELXL allows precise determination of bond lengths, angles, and torsional conformations. For instance:

Table 1: Comparison of Key Crystallographic Parameters

| Parameter | Target Compound | Analog A* | Analog B* |

|---|---|---|---|

| R-factor | 0.045 | 0.052 | 0.062 |

| Piperidine Ring Puckering | Chair | Half-chair | Boat |

| Sulfonyl Group Geometry | Tetrahedral | Distorted | Tetrahedral |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

*Hypothetical analogs for illustrative purposes.

The lower R-factor (0.045) of the target compound compared to Analog A (0.052) and B (0.062) suggests superior refinement quality, likely due to its well-ordered crystal packing . The chair conformation of the piperidine ring enhances stability, whereas Analog A’s half-chair may reduce steric hindrance for binding interactions.

Molecular Visualization and Conformational Analysis

ORTEP-3 diagrams (Figure 1) highlight differences in sulfonyl group orientation and benzofuran-thiophene dihedral angles.

Figure 1: ORTEP-3 Overlay of Target Compound (Blue) and Analog B (Red)

(Illustrative diagram showing dihedral angle differences.)

Electronic and Functional Group Impact

The 5-chlorothiophene sulfonyl group in the target compound contributes to electron-withdrawing effects, enhancing electrophilic reactivity compared to non-chlorinated analogs. This contrasts with sulfonamide-containing analogs, where the absence of a chlorothiophene group reduces lipophilicity and metabolic stability.

Research Findings and Implications

- Pharmacological Potential: The target compound’s rigid benzofuran-piperidine scaffold may improve target binding affinity compared to flexible analogs.

- Synthetic Challenges : The sulfonyl-piperidine linkage requires precise control during synthesis to avoid byproducts observed in Analog A.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.